

Mibefradil Dihydrochloride Hydrate: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

Cat. No.: B12060470

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mibefradil is a non-selective calcium channel blocker, notable for its potent inhibition of both T-type and L-type calcium channels.^{[1][2][3]} Initially developed for the treatment of hypertension and chronic angina pectoris, its clinical use was halted due to significant drug-drug interactions.^[4] However, recent research has renewed interest in Mibefradil for its potential as an anti-cancer agent, owing to its effects on cell proliferation, apoptosis, and autophagy.^{[5][6]}

These application notes provide a comprehensive overview of the experimental protocols for investigating the effects of **Mibefradil dihydrochloride hydrate** in a research setting. The document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

Inhibitory Concentrations (IC₅₀) of Mibefradil

The following table summarizes the reported IC₅₀ values of Mibefradil for various ion channels. This data is critical for determining the appropriate concentration range for in vitro experiments.

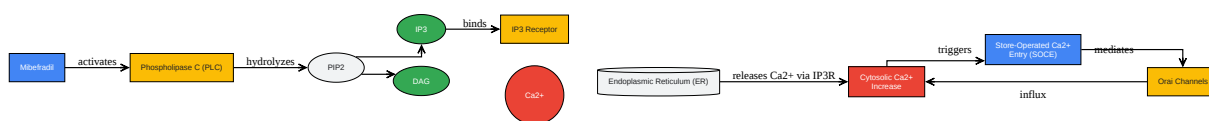
Target Channel	Subtype/Condition	IC50 Value	Cell Type/System	Reference
T-type Ca ²⁺ Channels	-	2.7 μ M	-	[2] [7] [8]
α 1G (in 2 mM Ca ²⁺)	270 nM	Cloned channels	[9]	
α 1H (in 2 mM Ca ²⁺)	140 nM	Cloned channels	[9]	
(in 10 mM Ba ²⁺)	~1 μ M	Cloned channels	[9]	
I(CaT)	0.1 μ M	Rat atrial cells	[10]	
L-type Ca ²⁺ Channels	-	18.6 μ M	-	[2] [7] [8]
α 1C (in 10 mM Ba ²⁺)	~13 μ M	Cloned channels	[9]	
I(CaL)	~3 μ M	Rat ventricular cells	[10]	
I(CaL) (depolarized HP)	~0.1 μ M	Rat ventricular cells	[10]	
Orai Channels	Orai1	52.6 μ M	HEK293 T-REx cells	[11]
Orai2	14.1 μ M	HEK293 T-REx cells	[11]	
Orai3	3.8 μ M	HEK293 T-REx cells	[11]	
Other	Ca ²⁺ , Na ⁺ , K ⁺ currents	0.3–2.7 μ M	HEK-293 cells	[5]

Signaling Pathways

Mibefradil has been shown to modulate intracellular signaling pathways, primarily related to calcium homeostasis and cell survival.

Mibefradil's Impact on the PLC/IP3 Signaling Pathway

Mibefradil can induce an increase in intracellular calcium concentration by activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and the release of calcium from the endoplasmic reticulum.[5][12]

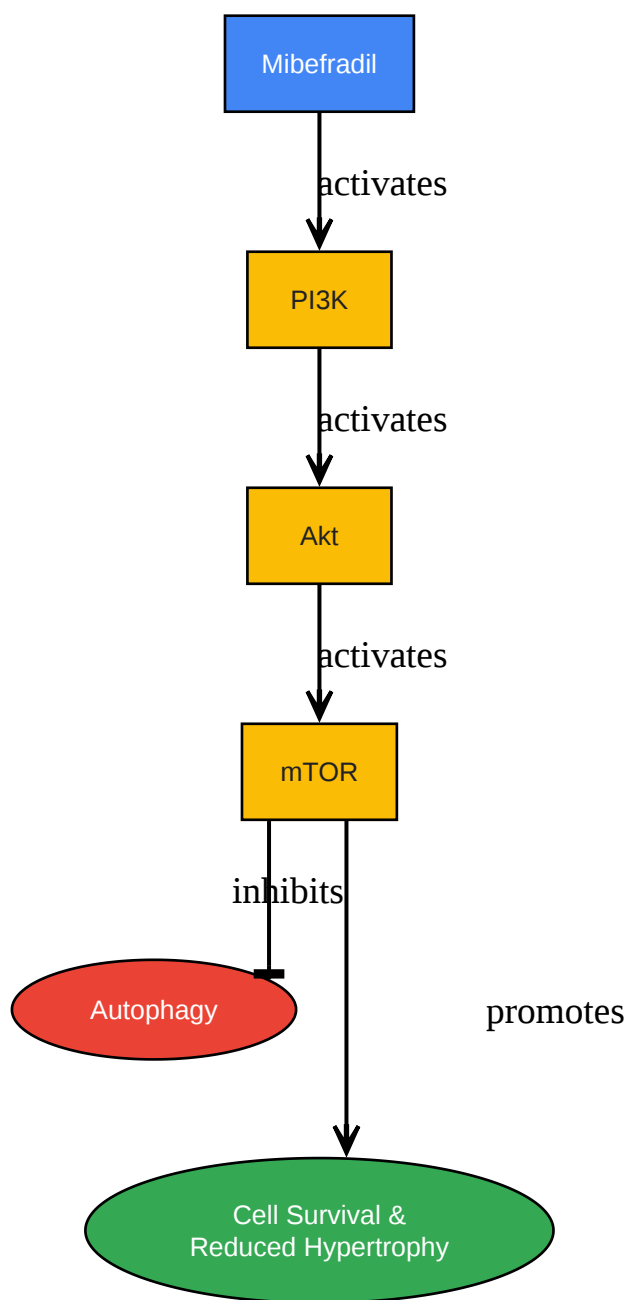


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Mibefradil's effect on the PLC/IP3 signaling cascade.

Mibefradil's Regulation of the PI3K/Akt/mTOR Autophagy Pathway

In the context of high-glucose-induced cardiac hypertrophy, Mibefradil has been demonstrated to activate the PI3K/Akt/mTOR pathway, leading to the inhibition of excessive autophagy.[1][6]



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Mibefradil's role in the PI3K/Akt/mTOR pathway and autophagy.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of Mibefradil on voltage-gated calcium currents.

Materials:

- Borosilicate glass capillaries
- Micropipette puller
- Micromanipulator
- Patch-clamp amplifier and data acquisition system
- Perfusion system
- External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
- Internal solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
- **Mibefradil dihydrochloride hydrate** stock solution (in DMSO or water)

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
- Recording Setup: Place the coverslip in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.
- Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief, strong suction to rupture the membrane patch, establishing the whole-cell configuration.
- Data Acquisition:
 - Hold the cell at a holding potential of -80 mV.

- To elicit T-type currents, apply depolarizing voltage steps from -60 mV to +20 mV in 10 mV increments.
- To elicit L-type currents, change the holding potential to -40 mV to inactivate T-type channels, then apply depolarizing steps from -30 mV to +50 mV.
- Mibefradil Application: After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of Mibefradil.
- Data Analysis: Measure the peak current amplitude before and after Mibefradil application to determine the percentage of inhibition. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Drug Treatment: Treat the cells with various concentrations of Mibefradil and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.

- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

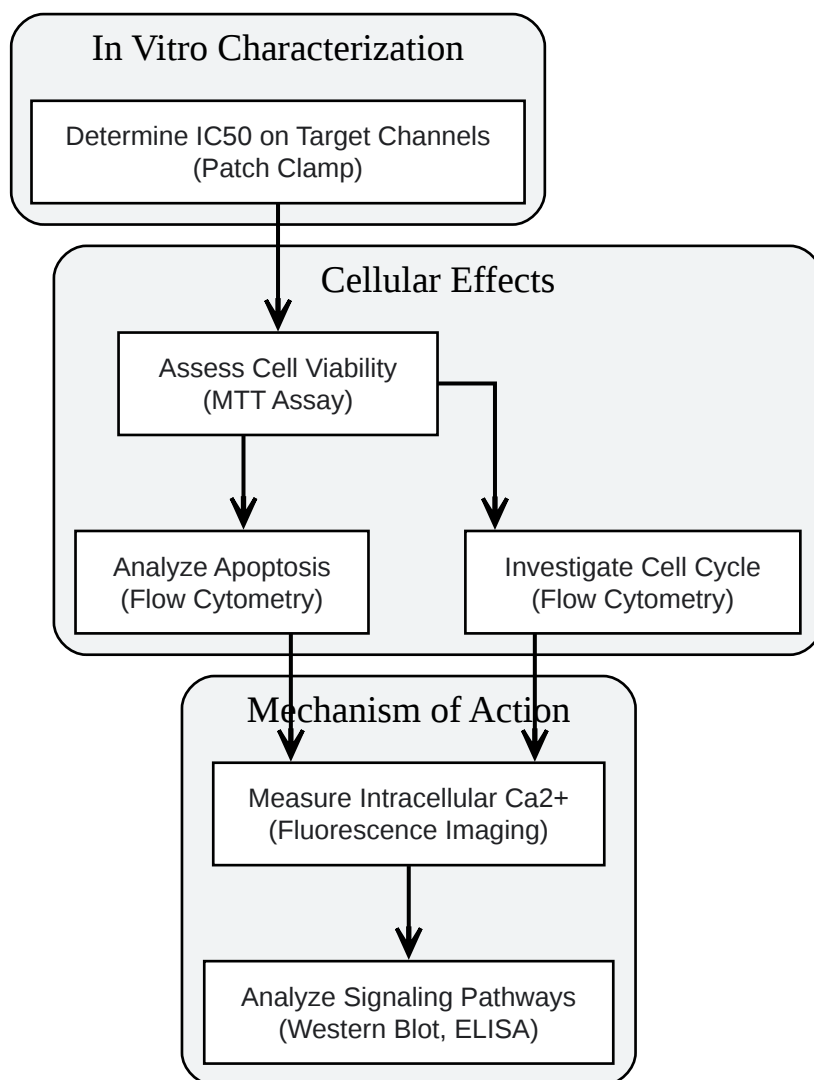
Procedure:

- Cell Treatment: Treat cells with Mibefradil for the desired time.
- Cell Harvesting: Collect both adherent and floating cells.
- Staining:
 - Wash cells with cold PBS.
 - Resuspend cells in 1X Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.

- Early apoptotic cells: Annexin V-positive and PI-negative.
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

A typical experimental workflow to investigate the effects of Mibefradil would follow a logical progression from initial characterization to the elucidation of cellular mechanisms.



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A logical workflow for Mibefradil research.

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